molecular formula C14H27N B11891249 (Z)-N,N-Diethyl-3,7-dimethylocta-2,6-dien-1-amine CAS No. 40137-00-6

(Z)-N,N-Diethyl-3,7-dimethylocta-2,6-dien-1-amine

Cat. No.: B11891249
CAS No.: 40137-00-6
M. Wt: 209.37 g/mol
InChI Key: XDEJHXKVKISANH-KAMYIIQDSA-N
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Description

(Z)-N,N-Diethyl-3,7-dimethylocta-2,6-dien-1-amine is an organic compound known for its unique structural properties and diverse applications. This compound is characterized by its diethylamine group attached to a dimethylocta-dien backbone, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N,N-Diethyl-3,7-dimethylocta-2,6-dien-1-amine typically involves the reaction of diethylamine with a suitable precursor, such as a dimethylocta-dien derivative. The reaction conditions often include the use of a solvent like ethanol or methanol, and the process is usually carried out under reflux to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (Z)-N,N-Diethyl-3,7-dimethylocta-2,6-dien-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles such as halides, under reflux conditions.

Major Products:

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine compounds.

Scientific Research Applications

Chemistry: In chemistry, (Z)-N,N-Diethyl-3,7-dimethylocta-2,6-dien-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the development of new pharmaceuticals and as a probe to study enzyme mechanisms.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an additive in various formulations. Its unique properties make it suitable for applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of (Z)-N,N-Diethyl-3,7-dimethylocta-2,6-dien-1-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

    Zolpidem: A nonbenzodiazepine used as a sedative and hypnotic.

    Zaleplon: Another nonbenzodiazepine with similar uses.

    Eszopiclone: A cyclopyrrolone used for its sedative effects.

Uniqueness: (Z)-N,N-Diethyl-3,7-dimethylocta-2,6-dien-1-amine stands out due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic applications and potential therapeutic uses make it a compound of significant interest in various fields of research.

Properties

CAS No.

40137-00-6

Molecular Formula

C14H27N

Molecular Weight

209.37 g/mol

IUPAC Name

(2Z)-N,N-diethyl-3,7-dimethylocta-2,6-dien-1-amine

InChI

InChI=1S/C14H27N/c1-6-15(7-2)12-11-14(5)10-8-9-13(3)4/h9,11H,6-8,10,12H2,1-5H3/b14-11-

InChI Key

XDEJHXKVKISANH-KAMYIIQDSA-N

Isomeric SMILES

CCN(CC)C/C=C(/C)\CCC=C(C)C

Canonical SMILES

CCN(CC)CC=C(C)CCC=C(C)C

Origin of Product

United States

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